1-pyridin-4-ylbenzimidazole
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Overview
Description
1-pyridin-4-ylbenzimidazole is a heterocyclic compound that combines the structural features of both pyridine and benzimidazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyridine and benzimidazole rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-pyridin-4-ylbenzimidazole can be synthesized through various synthetic routes. One common method involves the condensation of 4-aminopyridine with o-phenylenediamine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to maximize yield and purity. Catalysts such as palladium or copper may be employed to enhance reaction efficiency. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-pyridin-4-ylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyridine or benzimidazole rings.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-pyridin-4-ylbenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-pyridin-4-ylbenzimidazole varies depending on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
1H-Benzimidazole: Shares the benzimidazole core but lacks the pyridine ring.
4-Pyridylbenzimidazole: Similar structure but with different substitution patterns.
2-Phenylbenzimidazole: Contains a phenyl group instead of a pyridine ring.
Uniqueness: 1-pyridin-4-ylbenzimidazole is unique due to the presence of both pyridine and benzimidazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential for various applications compared to similar compounds.
Properties
Molecular Formula |
C12H9N3 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-pyridin-4-ylbenzimidazole |
InChI |
InChI=1S/C12H9N3/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10/h1-9H |
InChI Key |
FQOVHYLLSGHMGI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=NC=C3 |
Origin of Product |
United States |
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